molecular formula C20H24Cl2N10 B1663200 Picloxydine CAS No. 5636-92-0

Picloxydine

Cat. No.: B1663200
CAS No.: 5636-92-0
M. Wt: 475.4 g/mol
InChI Key: YNCLPFSAZFGQCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Picloxydine involves the reaction of 4-chlorophenyl isocyanate with piperazine, followed by the reaction with cyanamide. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Picloxydine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Picloxydine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Employed in studies involving microbial inhibition and as a model compound for studying bisbiguanides.

    Medicine: Extensively used in ophthalmology for treating bacterial infections and as a preservative in eye drops.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

Picloxydine exerts its effects by disrupting the cell membranes of bacteria, leading to cell lysis and death. It targets the lipid bilayer of bacterial cell membranes, causing increased permeability and leakage of cellular contents. This mechanism is similar to that of other bisbiguanides like chlorhexidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Picloxydine is unique due to its specific application in ophthalmology and its effectiveness in treating eye infections. Its structural similarity to chlorhexidine allows it to share similar antimicrobial properties, but its formulation in eye drops makes it particularly valuable in treating ocular conditions .

Properties

CAS No.

5636-92-0

Molecular Formula

C20H24Cl2N10

Molecular Weight

475.4 g/mol

IUPAC Name

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide

InChI

InChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30)

InChI Key

YNCLPFSAZFGQCD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N

Isomeric SMILES

C1N(CCN(C1)/C(=N\C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N\C(=NC3=CC=C(C=C3)Cl)N)/N

Canonical SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N

Key on ui other cas no.

5636-92-0

Synonyms

1,1-(p-chlorophenylguanidinoformimidonyl)bis piperazine
picloxidine
picloxydine
picloxydine dihydrochloride
Vitabact

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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